molecular formula C7H9BO3S B065557 4-(Methanesulfinyl)benzeneboronic acid CAS No. 166386-48-7

4-(Methanesulfinyl)benzeneboronic acid

Cat. No. B065557
CAS No.: 166386-48-7
M. Wt: 184.03 g/mol
InChI Key: YOTGALZTDVXUKZ-UHFFFAOYSA-N
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Patent
US05356893

Procedure details

A solution of [4-(methylthio)phenyl]boronic acid (1.008 g) in acetonitrile (60 ml) and water (6 ml) was cooled with a dry ice-acetone bath until it just began to freeze. A solution of ceric ammonium nitrate (6.72 g) in water (10 ml) was added with swirling. The resulting solution was left to warm to room temperature. The mixture was then basified to pH5 by addition of 8% aqueous sodium bicarbonate (16 ml) and evaporated to dryness by re-evaporation with absolute ethanol. The dried residue was purified by SPC (Merck 7729) using ethyl acetate-ethanol (9:1 followed by 4:1 and 7:3) as eluent, to give a colourless solid. The solid was further purified by FCC eluting with dichloromethane:ethanol (9:1) to give the title compound (1.00 g) as a colourless gum.
Quantity
1.008 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
6.72 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([B:9]([OH:11])[OH:10])=[CH:5][CH:4]=1.C(=O)(O)[O-:13].[Na+]>C(#N)C.O>[CH3:1][S:2]([C:3]1[CH:4]=[CH:5][C:6]([B:9]([OH:11])[OH:10])=[CH:7][CH:8]=1)=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.008 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)B(O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
ceric ammonium nitrate
Quantity
6.72 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The resulting solution was left
CUSTOM
Type
CUSTOM
Details
evaporated to dryness by re-evaporation with absolute ethanol
CUSTOM
Type
CUSTOM
Details
The dried residue was purified by SPC (Merck 7729)
CUSTOM
Type
CUSTOM
Details
to give a colourless solid
CUSTOM
Type
CUSTOM
Details
The solid was further purified by FCC
WASH
Type
WASH
Details
eluting with dichloromethane:ethanol (9:1)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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